molecular formula C8H5Cl3O2 B182999 (2,4-Dichlorophenoxy)acetyl chloride CAS No. 774-74-3

(2,4-Dichlorophenoxy)acetyl chloride

Cat. No. B182999
CAS RN: 774-74-3
M. Wt: 239.5 g/mol
InChI Key: FUJSJWRORKKPAI-UHFFFAOYSA-N
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Patent
US05064861

Procedure details

46 ml of thionyl chloride were added over 30 minutes to a solution of 130 g of 2,4-dichlorophenoxy-acetic acid in 150 ml of benzene, and the mixture was refluxed for one hour. The solvent and the excess thionyl chloride were eliminated under reduced pressure and the residue was distilled under 0.1 mm of mercury to obtain 91.4 g of the sought product with a boiling point of 120° C. at 0.1 mm of mercury.
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[CH:16]=[C:15]([Cl:17])[CH:14]=[CH:13][C:7]=1[O:8][CH2:9][C:10](O)=[O:11]>C1C=CC=CC=1>[Cl:5][C:6]1[CH:16]=[C:15]([Cl:17])[CH:14]=[CH:13][C:7]=1[O:8][CH2:9][C:10]([Cl:3])=[O:11]

Inputs

Step One
Name
Quantity
46 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
130 g
Type
reactant
Smiles
ClC1=C(OCC(=O)O)C=CC(=C1)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for one hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under 0.1 mm of mercury

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OCC(=O)Cl)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 91.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.